O,O-Dibutyl hydrogen phosphorothioate--iron (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) is a chemical compound that belongs to the class of phosphorothioates. These compounds are characterized by the substitution of one of the oxygen atoms in the phosphate group with a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) typically involves the reaction of dibutyl phosphite with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution of the oxygen atom with sulfur. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or other reduced phosphorus species.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) can yield sulfoxides or sulfones, while reduction can produce phosphines .
Scientific Research Applications
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs and gene therapies.
Mechanism of Action
The mechanism of action of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) involves its interaction with molecular targets such as enzymes and nucleic acids. The sulfur atom in the phosphorothioate group can form strong bonds with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) include other phosphorothioates such as:
- O,O-Diethyl hydrogen phosphorothioate
- O,O-Dimethyl hydrogen phosphorothioate
- O,O-Diphenyl hydrogen phosphorothioate
Uniqueness
What sets O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) apart from these similar compounds is its specific alkyl groups (dibutyl) and its interaction with iron. These unique features impart distinct chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
58902-53-7 |
---|---|
Molecular Formula |
C8H19FeO3PS |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane;iron |
InChI |
InChI=1S/C8H19O3PS.Fe/c1-3-5-7-10-12(9,13)11-8-6-4-2;/h3-8H2,1-2H3,(H,9,13); |
InChI Key |
STDQPLMLXGKXHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(O)OCCCC.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.